Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)-

Descripción general

Descripción

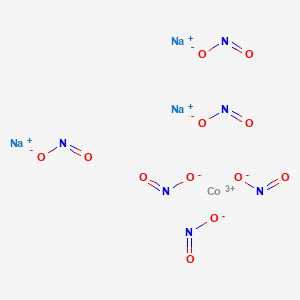

Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)-, also known as sodium hexanitritocobaltate(III), is a coordination compound with the molecular formula Na₃[Co(NO₂)₆]. It is a complex salt where cobalt is in the +3 oxidation state and is coordinated by six nitrito ligands. This compound is known for its vibrant yellow color and is used primarily in chemical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Sodium hexanitritocobaltate(III) can be synthesized through the reaction of cobalt(II) salts with sodium nitrite in the presence of an oxidizing agent. The typical reaction involves dissolving cobalt(II) chloride in water, followed by the addition of sodium nitrite and an oxidizing agent such as hydrogen peroxide. The reaction mixture is then heated to facilitate the oxidation of cobalt(II) to cobalt(III) and the formation of the hexanitrito complex.

Industrial Production Methods

While the compound is primarily synthesized in laboratory settings for research purposes, industrial production methods would likely involve similar reaction conditions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and pH.

Análisis De Reacciones Químicas

Types of Reactions

Sodium hexanitritocobaltate(III) undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: The cobalt center can undergo redox reactions, where cobalt(III) can be reduced to cobalt(II) under certain conditions.

Ligand Substitution Reactions: The nitrito ligands can be substituted by other ligands, such as ammonia or water, leading to the formation of different cobalt complexes.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, hydrazine.

Ligands for Substitution: Ammonia, water, chloride ions.

Major Products Formed

Reduction: Cobalt(II) complexes.

Substitution: Various cobalt complexes with different ligands, such as [Co(NH₃)₆]³⁺ or [Co(H₂O)₆]³⁺.

Aplicaciones Científicas De Investigación

Sodium hexanitritocobaltate(III) is used in various scientific research applications, including:

Chemistry: As a reagent in coordination chemistry to study ligand exchange and redox reactions.

Biology: Investigating the interactions of cobalt complexes with biological molecules.

Industry: Used in the synthesis of other cobalt compounds and as a catalyst in certain chemical reactions.

Mecanismo De Acción

The mechanism by which sodium hexanitritocobaltate(III) exerts its effects is primarily through its ability to undergo redox reactions and ligand exchange. The cobalt center can interact with various molecular targets, facilitating electron transfer and the formation of new coordination complexes. These interactions can influence various chemical and biological pathways, making the compound useful in research and industrial applications.

Comparación Con Compuestos Similares

Similar Compounds

Sodium hexanitritocobaltate(II): Similar structure but with cobalt in the +2 oxidation state.

Potassium hexanitritocobaltate(III): Similar coordination environment but with potassium as the counterion.

Ammonium hexanitritocobaltate(III): Similar coordination environment but with ammonium as the counterion.

Uniqueness

Sodium hexanitritocobaltate(III) is unique due to its specific coordination environment and the presence of sodium as the counterion

Actividad Biológica

Cobaltate(3-), hexakis(nitrito-O)-, trisodium, commonly referred to as sodium hexanitritocobaltate(III) (Na₃[Co(NO₂)₆]), is a coordination compound with significant biological and chemical properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

- Chemical Formula : Na₃[Co(NO₂)₆]

- Molecular Weight : 403.93 g/mol

- CAS Number : 15079-20-6

- Appearance : Vibrant yellow crystalline powder

- Solubility : Soluble in water, slightly soluble in ethanol

Synthesis and Properties

Sodium hexanitritocobaltate(III) is synthesized by reacting cobalt(II) salts with sodium nitrite in the presence of an oxidizing agent, typically hydrogen peroxide. The oxidation of cobalt(II) to cobalt(III) leads to the formation of the hexanitrito complex. This compound is primarily used in chemical research and has applications in various fields including biology and industry .

The biological activity of sodium hexanitritocobaltate(III) is primarily attributed to its ability to undergo redox reactions and ligand exchange. The cobalt center can interact with various biological molecules, facilitating electron transfer and the formation of new coordination complexes. This interaction can influence biochemical pathways and cellular processes.

Key Mechanisms:

- Redox Reactions : The cobalt ion can be reduced from Co(III) to Co(II), which may alter its biological activity.

- Ligand Substitution : The nitrito ligands can be substituted by other ligands, affecting the compound's reactivity and interaction with biological systems.

Biological Activity

Research indicates that sodium hexanitritocobaltate(III) exhibits several biological activities:

- Antimicrobial Properties : Some studies suggest that cobalt complexes can inhibit the growth of certain bacteria and fungi.

- Enzyme Interaction : Cobalt complexes may interact with enzymes, potentially influencing their activity through competitive inhibition or activation.

- Cellular Effects : Investigations into cell lines have shown that cobalt compounds can induce oxidative stress, leading to apoptosis in certain cancer cells.

Case Studies

-

Antimicrobial Activity :

A study evaluated the antimicrobial effects of sodium hexanitritocobaltate(III) against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at higher concentrations, suggesting potential use as an antimicrobial agent . -

Cytotoxicity in Cancer Cells :

Research on human cancer cell lines demonstrated that sodium hexanitritocobaltate(III) induced apoptosis through oxidative stress mechanisms. The compound increased reactive oxygen species (ROS) levels significantly, leading to cell death . -

Enzyme Inhibition Studies :

Investigations into the inhibition of certain enzymes by sodium hexanitritocobaltate(III) revealed that it could act as a competitive inhibitor for enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .

Comparative Analysis

To better understand the unique properties of sodium hexanitritocobaltate(III), it is helpful to compare it with similar cobalt complexes:

| Compound Name | Oxidation State | Ligands | Biological Activity |

|---|---|---|---|

| Sodium hexanitritocobaltate(III) | +3 | Nitrito | Antimicrobial, cytotoxic |

| Sodium hexanitritocobaltate(II) | +2 | Nitrito | Limited biological activity |

| Potassium hexanitritocobaltate(III) | +3 | Nitrito | Similar to Na complex |

Propiedades

IUPAC Name |

trisodium;cobalt(3+);hexanitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.6HNO2.3Na/c;6*2-1-3;;;/h;6*(H,2,3);;;/q+3;;;;;;;3*+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBNDJQGEZXBCR-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Na+].[Na+].[Na+].[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoN6Na3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15079-20-6 (Parent) | |

| Record name | Sodium cobaltinitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014649731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90932846 | |

| Record name | Cobalt(3+) sodium nitrite (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14649-73-1 | |

| Record name | Sodium cobaltinitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014649731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobaltate(3-), hexakis(nitrito-.kappa.O)-, sodium (1:3), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt(3+) sodium nitrite (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.